2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide
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Overview
Description
2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide is an organic compound that features both pyridine and boronate ester groups.
Preparation Methods
The synthesis of 2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide typically involves the following steps:
Amidation Reaction: The acetamide group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride under basic conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction, and oxidizing agents like m-chloroperbenzoic acid for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The pyridine rings can participate in π-π stacking interactions and hydrogen bonding, further enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to 2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide include:
4-pyridineboronic acid pinacol ester: This compound also features a boronate ester group and is used in similar cross-coupling reactions.
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar structure but includes a fluorine atom, which can influence its reactivity and binding properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications .
Properties
Molecular Formula |
C18H22BN3O3 |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)15-11-14(8-10-21-15)22-16(23)12-13-7-5-6-9-20-13/h5-11H,12H2,1-4H3,(H,21,22,23) |
InChI Key |
LJEPVYZMTLQNIP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)CC3=CC=CC=N3 |
Origin of Product |
United States |
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